ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to ongoing research .
Biochemical Pathways
It is known that the curtius rearrangement of similar compounds yields 4,5-dihydropyrido .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-aminothieno[2,3-b]pyridines with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . This is followed by the Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activities.
Indole Derivatives: Indole derivatives, such as those containing the indole nucleus, also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as GATA family proteins, sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-2-27-20(26)24-12-7-14(8-13-24)22-18(25)17-16(23-10-3-4-11-23)15-6-5-9-21-19(15)28-17/h3-6,9-11,14H,2,7-8,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFPYMVROVIOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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